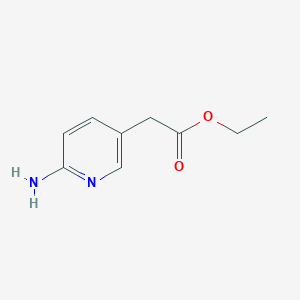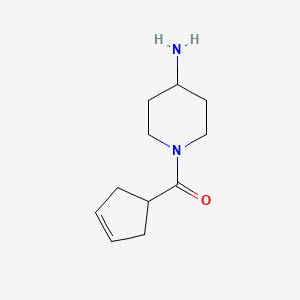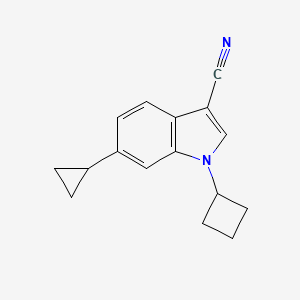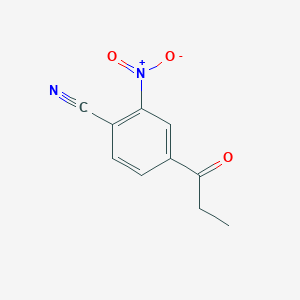
Ethyl 2-(6-aminopyridin-3-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(6-aminopyridin-3-yl)acetate, also known as EAPA, is a key reagent in various organic synthesis reactions. It has a molecular weight of 180.21 . The compound appears as a yellow to brown powder, crystals, or liquid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (6-amino-3-pyridinyl)acetate . The InChI code is 1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
Ethyl 2-(6-aminopyridin-3-yl)acetate is sparingly soluble with a solubility of 6.39 mg/ml . It has a molar refractivity of 49.31 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.76 .Applications De Recherche Scientifique
Reactivity and Synthesis Studies
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes, show the reactivity of these compounds under different conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Anticancer Agents
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate was used as a precursor in synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Photophysical Properties
- Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with a focus on their spectral-fluorescent properties and their correlation with chemical structure (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Antiallergic Compounds
- N-(pyridin-4-yl)-(indol-3-yl)acetamides were synthesized as potential antiallergic agents. These compounds were tested for their potency and effectiveness in various assays, highlighting the role of ethyl acetate derivatives in medicinal chemistry (Menciu et al., 1999).
Synthesis of Complex Molecules
- Research on the synthesis of complex molecules, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives, showcases the applications of ethyl acetate derivatives in the creation of diverse organic compounds (Mohamed, 2014).
Cognitive Enhancement
- Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were studied for their effects on learning and memory facilitation in mice, providing insights into the potential neuropharmacological applications of these compounds (Li Ming-zhu, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(6-aminopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTXSJATDFOMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-aminopyridin-3-yl)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![(Prop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1469319.png)
![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)





![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)